

Performance Comparison of ACE2 Inhibitors

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Compound of Interest

Compound Name: (R)-MLN-4760

Cat. No.: B8146309

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The following tables summarize the in vitro potency and selectivity of MLN-4760 and its related compounds against ACE2 and other enzymes.

Table 1: Inhibitory Potency (IC50) of MLN-4760 and its Derivatives against Various Enzymes

Compound	Target Enzyme	IC50	Source
MLN-4760	Human ACE2	0.44 nM	[1][2]
Human testicular ACE	>100 µM	[2]	
Bovine Carboxypeptidase A	27 µM	[2]	
(R)-MLN-4760 (less active isomer)	ACE2	8.4 µM	[3]
F-MLN-4760	Human ACE2	3-fold lower affinity than MLN-4760	[4]
F-Aza-MLN-4760	Human ACE2	7-fold lower affinity than MLN-4760	[4]

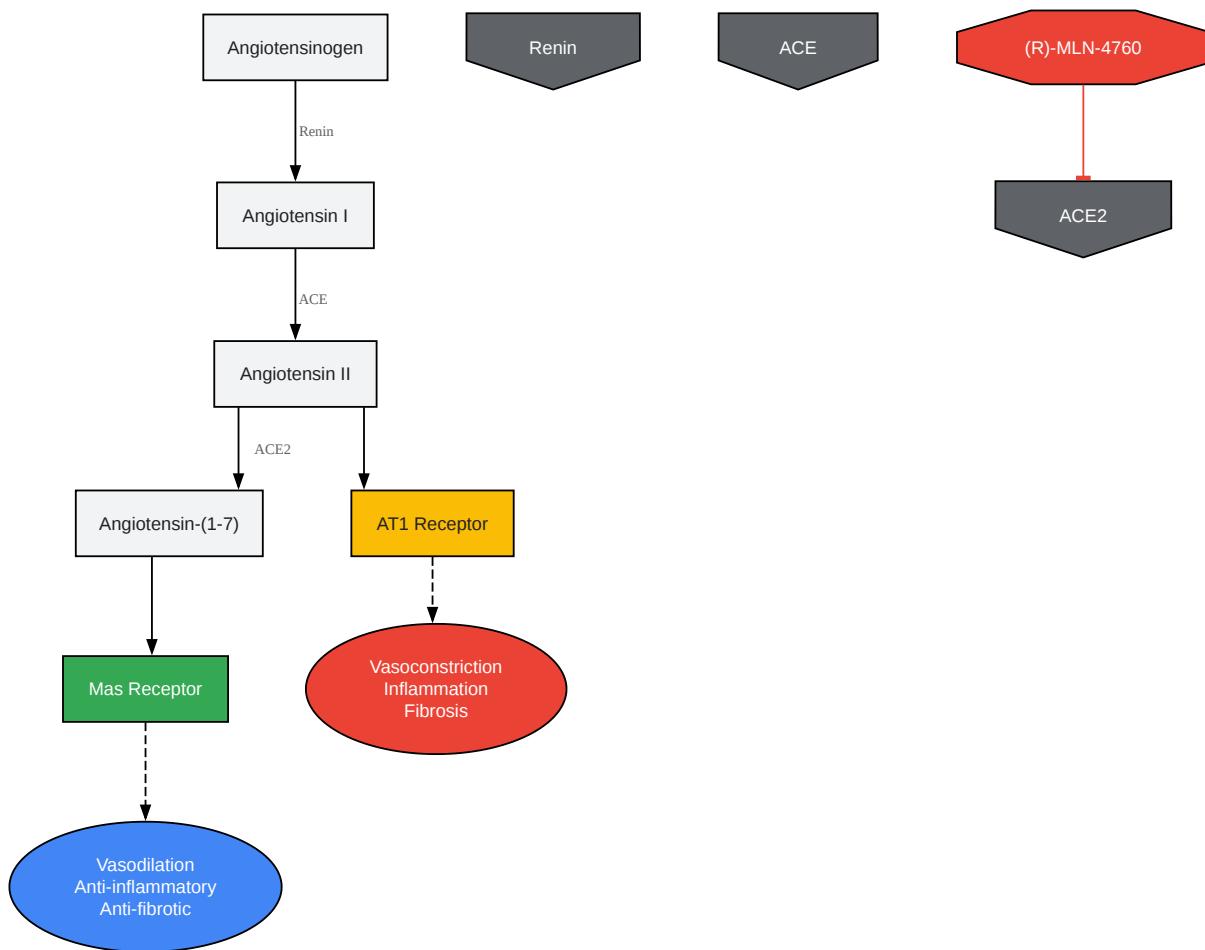
Table 2: Comparison of MLN-4760 Isomers and DX600 in Human and Murine Cells

Compound	Cell/Tissue Type	% ACE2 Inhibition (I _{max})	pIC ₅₀ (ACE2)	Selectivity for ACE2 over ACE (fold)	Source
MLN-4760-B	Human MNCs	63%	-	28	[1][5][6]
Human CD34+ cells		38%	-	63	[1][5][6]
Murine Heart	-	-	100	[1][5][6]	
Murine MNCs	-	-	228	[1][5][6]	
Murine Lin-cells		25%	6.3	-	[1][5][6]
Racemic MLN-4760	Human/Murine MNCs & Murine Heart	Lower efficacy and poor selectivity	-	-	[1][5][6]
MLN-4760-A	Human/Murine MNCs & Murine Heart	Lower efficacy and poor selectivity	-	-	[1][5][6]
DX600	Human rhACE2	47 ± 3%	8.0 ± 0.1	More selective than MLN-4760-B	[5]
Human MNCs		42 ± 4%	6.5 ± 0.1	-	[5]
Human CD34+ cells		30 ± 4%	6.8 ± 0.2	-	[5]
Murine MNCs		33 ± 1%	6.4 ± 0.1	-	[5]
Murine Lin-cells		23 ± 2%	5.8 ± 0.4	-	[5]

MNCs: Mononuclear Cells; rhACE2: recombinant human ACE2; Lin-: Lineage-negative cells.

Signaling Pathways

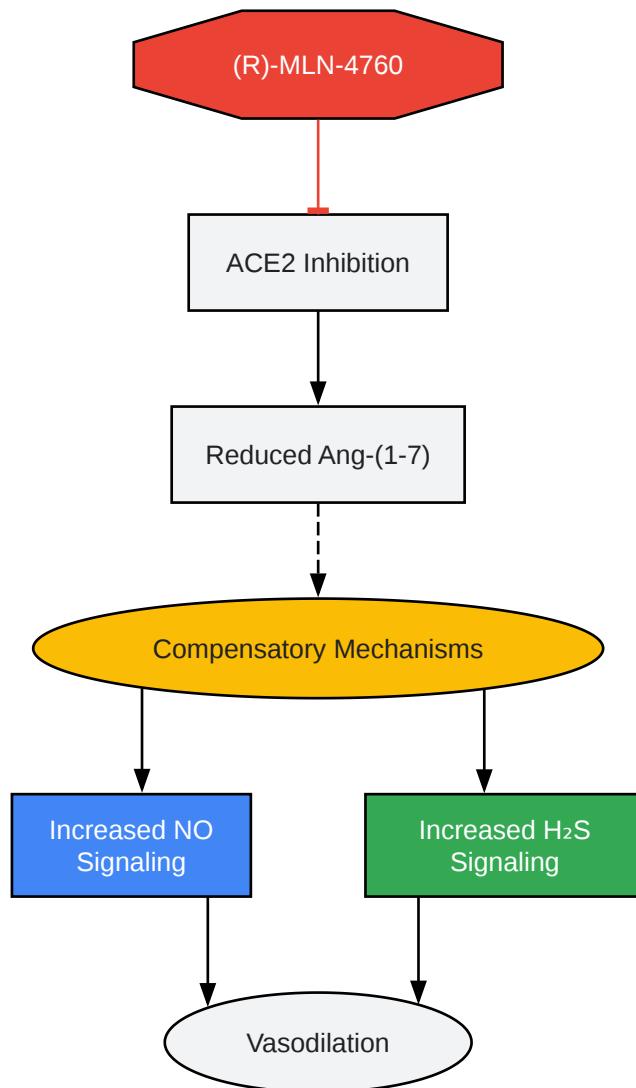
The primary mechanism of action of MLN-4760 is the inhibition of ACE2, which plays a crucial role in the Renin-Angiotensin System (RAS).



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Caption: The Renin-Angiotensin System and the inhibitory action of **(R)-MLN-4760** on ACE2.

In studies involving spontaneously hypertensive rats (SHRs), chronic administration of MLN-4760 led to the activation of compensatory signaling pathways involving nitric oxide (NO) and hydrogen sulfide (H_2S).[4][7]

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Caption: Compensatory NO and H_2S signaling pathways activated by MLN-4760 in SHRs.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

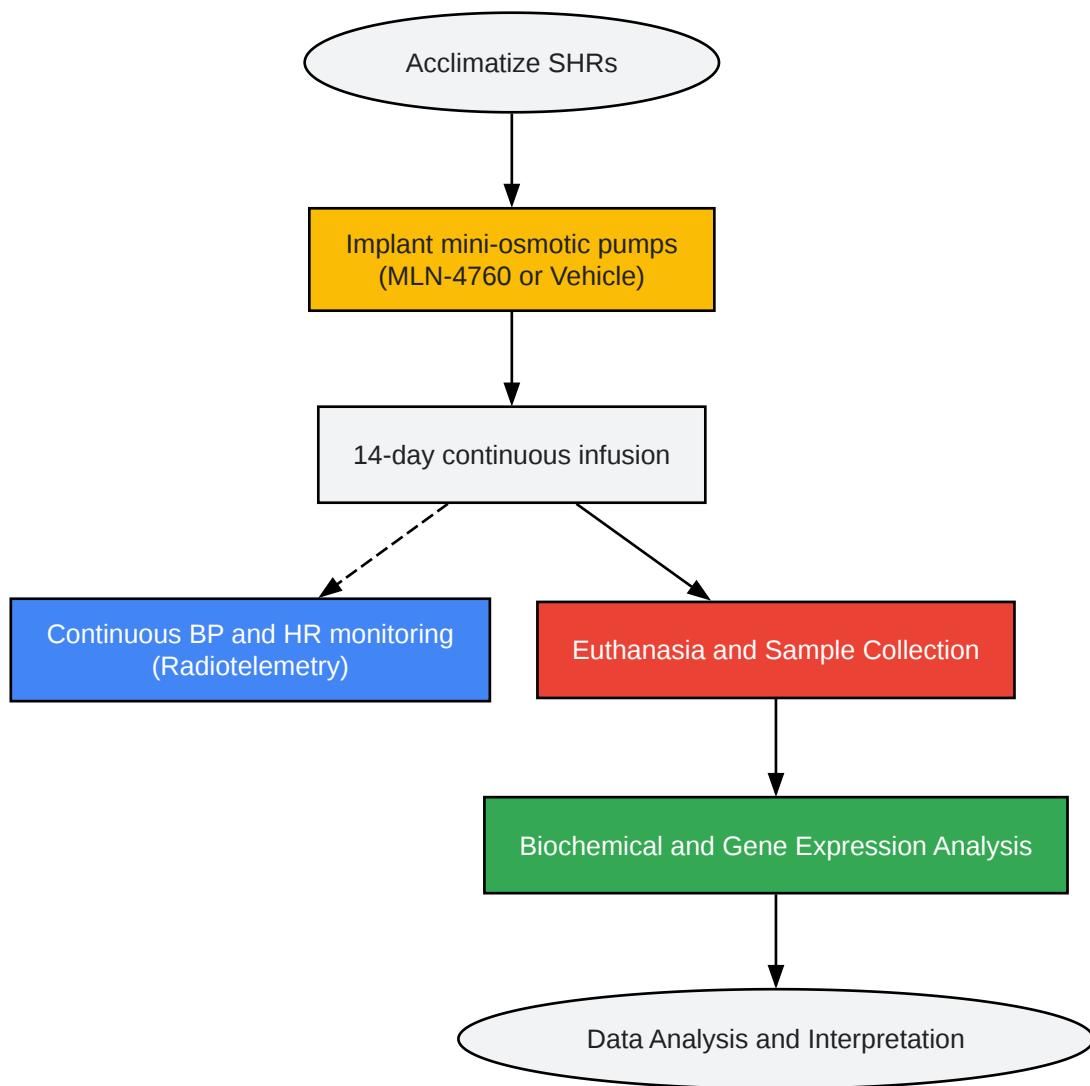
In Vitro ACE2 and ACE Inhibition Assay[6][7]

- Objective: To determine the inhibitory activity and selectivity of MLN-4760 and its analogs on ACE and ACE2.
- Materials:
 - Human recombinant ACE2 (rhACE2) and ACE (rhACE).
 - Fluorogenic substrates specific for ACE2 and ACE.
 - Test compounds: Racemic MLN-4760, MLN-4760-A, MLN-4760-B, DX600.
 - Assay buffer.
 - 96-well plates.
 - Fluorometer.
- Procedure:
 - Enzyme solutions (rhACE2 or rhACE) are prepared in assay buffer.
 - Test compounds are serially diluted to various concentrations.
 - In a 96-well plate, the enzyme solution is incubated with the test compounds or vehicle control for a specified pre-incubation period at 37°C.
 - The specific fluorogenic substrate is added to initiate the enzymatic reaction.
 - The fluorescence intensity is measured over time using a fluorometer.
 - The rate of substrate cleavage is calculated from the linear phase of the reaction.
 - The percentage of inhibition for each compound concentration is determined relative to the vehicle control.

- IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
- Selectivity is determined by the ratio of IC₅₀ values for ACE versus ACE2.

Animal Studies in Spontaneously Hypertensive Rats (SHRs)[5][8][9]

- Objective: To investigate the *in vivo* effects of chronic MLN-4760 administration on blood pressure and cardiovascular parameters in a model of hypertension.
- Animal Model: Male spontaneously hypertensive rats (SHRs).
- Drug Administration:
 - MLN-4760 is dissolved in a vehicle solution (e.g., 10% DMSO in saline).
 - The solution is administered via subcutaneously implanted mini-osmotic pumps for continuous infusion over a period of, for example, 14 days.
 - A typical dose used is 1 mg/kg/day.[8]
- Measurements:
 - Blood Pressure and Heart Rate: Monitored continuously using radiotelemetry devices implanted in the animals.
 - Biochemical Analysis: At the end of the treatment period, blood and tissue samples (e.g., heart, aorta) are collected. Plasma levels of angiotensins, nitric oxide metabolites, and hydrogen sulfide are measured using techniques like ELISA and specific biochemical assays.
 - Gene Expression Analysis: RNA is extracted from tissues of interest, and the expression of genes related to the Renin-Angiotensin System, oxidative stress, and inflammatory pathways is quantified using real-time quantitative PCR (RT-qPCR).
- Workflow Diagram:



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Caption: Experimental workflow for in vivo studies of MLN-4760 in SHRs.

Conclusion

(R)-MLN-4760 is a highly potent and selective inhibitor of ACE2. The commercially available isomer, MLN-4760-B, demonstrates greater selectivity for ACE2 compared to its other isomer and the racemic mixture.[5][6] In comparison to another ACE2 inhibitor, DX600, MLN-4760-B is a more efficacious antagonist of ACE2 in human and murine bone marrow cells, although DX600 may exhibit higher selectivity.[5][6] In vivo studies in hypertensive rats suggest that while MLN-4760 effectively inhibits ACE2, the cardiovascular system may engage compensatory mechanisms, such as enhanced nitric oxide and hydrogen sulfide signaling, to

maintain homeostasis.^{[4][7]} The development of radiofluorinated derivatives of MLN-4760 highlights its potential as a scaffold for developing imaging agents to study ACE2 distribution and dynamics.^[4] This guide provides a foundational comparison that can aid researchers in selecting appropriate tools and designing experiments to further investigate the roles of ACE2 in health and disease.

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